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molecular formula C9H12BrN B3033017 4-Bromo-2-ethyl-6-methylaniline CAS No. 70598-49-1

4-Bromo-2-ethyl-6-methylaniline

Cat. No. B3033017
M. Wt: 214.1 g/mol
InChI Key: RPWYIXIMJZSTQX-UHFFFAOYSA-N
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Patent
US07842808B2

Procedure details

2-Ethyl-6-methyl-phenylamine (14 mL, 100 mmol) was dissolved in concentrated hydrochloric acid (30 mL) and water (220 mL) and cooled to 0° C. To this was added bromine (5.1 mL, 1 equiv.) dropwise. There was rapid formation of a white precipitate. The precipitate was filtered and washed with diethyl ether. The precipitate was suspended in water and neutralized with aqueous potassium carbonate. An oil formed which was extracted into diethyl ether. The ethereal was dried over potassium carbonate, filtered, and concentrated to give 7.0 g (33%) as a purple oil which was used without purification. Mass spec.: 214.01 (MH)+.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH2:10])[CH3:2].O.[Br:12]Br>Cl>[Br:12][C:7]1[CH:6]=[C:5]([CH3:9])[C:4]([NH2:10])=[C:3]([CH2:1][CH3:2])[CH:8]=1

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)C1=C(C(=CC=C1)C)N
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
5.1 mL
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
An oil formed which
EXTRACTION
Type
EXTRACTION
Details
was extracted into diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal was dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 7.0 g (33%) as a purple oil which
CUSTOM
Type
CUSTOM
Details
was used without purification

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C(=C1)C)N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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